molecular formula C10H22ClN3O2S B12994924 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazinehydrochloride

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazinehydrochloride

Cat. No.: B12994924
M. Wt: 283.82 g/mol
InChI Key: OIFHIPJHDZPCES-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is unique due to the presence of the sulfonyl group, which enhances its chemical reactivity and allows for a broader range of applications in scientific research and industry. This structural feature distinguishes it from other piperazine derivatives and contributes to its versatility and effectiveness in various applications .

Properties

Molecular Formula

C10H22ClN3O2S

Molecular Weight

283.82 g/mol

IUPAC Name

1-methyl-4-piperidin-4-ylsulfonylpiperazine;hydrochloride

InChI

InChI=1S/C10H21N3O2S.ClH/c1-12-6-8-13(9-7-12)16(14,15)10-2-4-11-5-3-10;/h10-11H,2-9H2,1H3;1H

InChI Key

OIFHIPJHDZPCES-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2CCNCC2.Cl

Origin of Product

United States

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